molecular formula C13H18N2O3 B1299671 1-(2-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine CAS No. 67915-00-8

1-(2-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine

Cat. No. B1299671
Key on ui cas rn: 67915-00-8
M. Wt: 250.29 g/mol
InChI Key: OGBSXIAMRFKRNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06469011B2

Procedure details

15 ml (156 mmol) of ethyl chloroformate are added to a solution of 18 g (100 mmol) of 2-(1-piperazinyl)phenol in 250 ml of dichloromethane. After stirring at ambient temperature for one hour, the mixture is hydrolysed and then extracted with dichloromethane. The organic phase is washed with a 1N hydrochloric acid solution and dried. Following concentration, the residue obtained is recrystallised from ether to yield the expected product.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4][CH2:5][CH3:6])=[O:3].[N:7]1([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=2[OH:19])[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1>ClCCl>[OH:19][C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=1[N:7]1[CH2:12][CH2:11][N:10]([C:2]([O:4][CH2:5][CH3:6])=[O:3])[CH2:9][CH2:8]1

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
18 g
Type
reactant
Smiles
N1(CCNCC1)C1=C(C=CC=C1)O
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at ambient temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The organic phase is washed with a 1N hydrochloric acid solution
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentration
CUSTOM
Type
CUSTOM
Details
the residue obtained
CUSTOM
Type
CUSTOM
Details
is recrystallised from ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1=C(C=CC=C1)N1CCN(CC1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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